Welcome to the BenchChem Online Store!
molecular formula C14H9Cl3N2 B8448462 1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole

1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole

Cat. No. B8448462
M. Wt: 311.6 g/mol
InChI Key: PIIRNJKFSNDDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05646125

Procedure details

2,5,6-trichlorobenzimidazole (5, 50 mg, 0.0002 moles) was dissolved in 15 ml of CH3CN, and K2CO3 (33 mg, 0.0002 moles) was added. The mixture was stirred at room temperature for one hour, at which time benzyl bromide (0.024 ml, 0.0002 moles) was added. The mixture was then stirred for two days. TLC analysis showed the formation of a new compound with a higher Rf than staffing material. The mixture was then concentrated and a liquid-liquid extraction was done using CHCl3, and H2O. The CHCl3 layer was kept, dried with MgSO4, filtered, and then concentrated. Column chromotograpy was then performed using 2% MeOH/CHCl3 to elute the compounds. The fractions were collected and those containing the compound were concentrated. The compound was recrystallized from MeOH, giving 60 mg of 1-benzyl-2,5,6-trichlorobenzimidazole (181) (96.2%). 1H NMR (CDCl3): d 3.49 ppm (s, 3H), 7.13 (m, 2H), 7.32 (m, 4H), 7.78 (s, 1H). 13C NMR (CDCl3): d 43.20 ppm, 106.25, 115.78, 121.62, 122.24, 122.66, 123.50, 124.15, 129.05, 129.16, 135.97, 137.68. GC-MS: m/e 310, 273, 239, 221,197, 170, 158, 138, 120, 100, 91, 77, 65, 51, 39. m.p: 175°-176° C. Elemental Analysts: (C14H9Cl3N2): Calculated: C, 53.85; H, 2.88; N, 8.97. Found: C, 53.92; H, 2.85; N, 8.89. UV imax nm (e×104): (pH 7) 263 (0.080), 290 (0.102), 299 (0.154); (pH 1) 224 (0.412), 258 (0.157), 290 (0.155), 299 (0.166).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
0.024 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][C:4]2[CH:10]=[C:9]([Cl:11])[C:8]([Cl:12])=[CH:7][C:5]=2[N:6]=1.C([O-])([O-])=O.[K+].[K+].[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CC#N>[CH2:19]([N:6]1[C:5]2[CH:7]=[C:8]([Cl:12])[C:9]([Cl:11])=[CH:10][C:4]=2[N:3]=[C:2]1[Cl:1])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClC=1NC2=C(N1)C=C(C(=C2)Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
33 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0.024 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
EXTRACTION
Type
EXTRACTION
Details
a liquid-liquid extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
to elute the compounds
CUSTOM
Type
CUSTOM
Details
The fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
those containing the compound were concentrated
CUSTOM
Type
CUSTOM
Details
The compound was recrystallized from MeOH

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C(=C2)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 96.2%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.